molecular formula C15H12Cl2N2O2 B473296 N-(4-acetamidophenyl)-3,4-dichlorobenzamide CAS No. 194722-96-8

N-(4-acetamidophenyl)-3,4-dichlorobenzamide

Cat. No.: B473296
CAS No.: 194722-96-8
M. Wt: 323.2g/mol
InChI Key: ASRGJVFVABOXKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-N-(4-acetamidophenyl)benzamide is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring at the 3 and 4 positions, and an acetamidophenyl group attached to the nitrogen atom of the benzamide structure. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-acetamidophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization or chromatography to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(4-acetamidophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3,4-Dichloro-N-(4-acetamidophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide
  • 3,4-Dichloro-N-(2-chlorophenyl)benzamide

Uniqueness

3,4-Dichloro-N-(4-acetamidophenyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the acetamidophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

194722-96-8

Molecular Formula

C15H12Cl2N2O2

Molecular Weight

323.2g/mol

IUPAC Name

N-(4-acetamidophenyl)-3,4-dichlorobenzamide

InChI

InChI=1S/C15H12Cl2N2O2/c1-9(20)18-11-3-5-12(6-4-11)19-15(21)10-2-7-13(16)14(17)8-10/h2-8H,1H3,(H,18,20)(H,19,21)

InChI Key

ASRGJVFVABOXKW-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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